![molecular formula C14H11ClINO B3743338 N-(5-chloro-2-methylphenyl)-2-iodobenzamide](/img/structure/B3743338.png)
N-(5-chloro-2-methylphenyl)-2-iodobenzamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). The NAE is responsible for activating the ubiquitin-like protein NEDD8, which plays a crucial role in the regulation of protein degradation and cellular signaling pathways. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent, with a unique mechanism of action that makes it a promising candidate for further investigation.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2-iodobenzamide works by inhibiting the NAE, which is responsible for activating the ubiquitin-like protein NEDD8. NEDD8 plays a crucial role in the regulation of protein degradation and cellular signaling pathways. By inhibiting the NAE, N-(5-chloro-2-methylphenyl)-2-iodobenzamide leads to the accumulation of NEDD8-conjugated proteins and the activation of the CRL complex. This results in the degradation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-iodobenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in xenograft models. N-(5-chloro-2-methylphenyl)-2-iodobenzamide has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity. Additionally, N-(5-chloro-2-methylphenyl)-2-iodobenzamide has been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-iodobenzamide has several advantages as a tool for studying the NAE and the ubiquitin-proteasome system. It has a unique mechanism of action that makes it a promising candidate for further investigation. Additionally, N-(5-chloro-2-methylphenyl)-2-iodobenzamide has been shown to have anticancer activity in preclinical models, which may have implications for the development of new cancer therapies. However, there are also limitations to using N-(5-chloro-2-methylphenyl)-2-iodobenzamide in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its potency and selectivity may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-iodobenzamide and its potential as an anticancer agent. One area of investigation is the development of combination therapies that use N-(5-chloro-2-methylphenyl)-2-iodobenzamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another area of investigation is the development of more potent and selective NAE inhibitors that can be used in clinical trials. Additionally, the role of N-(5-chloro-2-methylphenyl)-2-iodobenzamide in the regulation of other cellular pathways, such as autophagy and DNA damage response, is an area of active research. Overall, the study of N-(5-chloro-2-methylphenyl)-2-iodobenzamide and its mechanism of action has the potential to lead to the development of new cancer therapies and a better understanding of the ubiquitin-proteasome system.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-iodobenzamide has been extensively studied in preclinical models as a potential anticancer agent. It has shown promising results in a variety of cancer types, including leukemia, lymphoma, and solid tumors. N-(5-chloro-2-methylphenyl)-2-iodobenzamide works by inhibiting the NAE, which leads to the accumulation of NEDD8-conjugated proteins and the activation of the cullin-RING ubiquitin ligase (CRL) complex. This results in the degradation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFABZEMVDTIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.